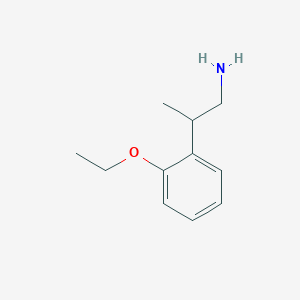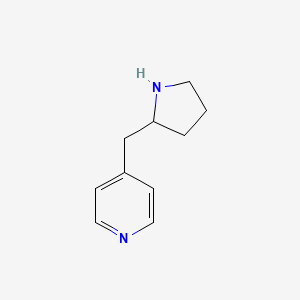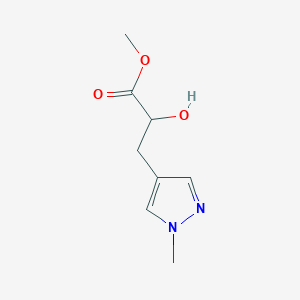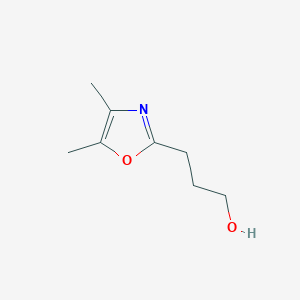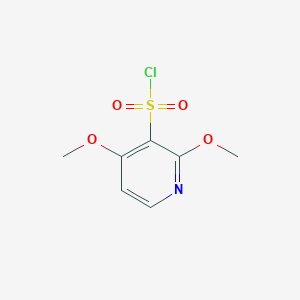
3-(Prop-2-yn-1-yl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Prop-2-yn-1-yl)pyrrolidine-1-carboxamide is a chemical compound with the molecular formula C8H12N2O It is characterized by the presence of a pyrrolidine ring substituted with a prop-2-yn-1-yl group and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Prop-2-yn-1-yl)pyrrolidine-1-carboxamide typically involves the reaction of pyrrolidine with prop-2-yn-1-ylamine under suitable conditions to form the desired product. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carboxamide bond.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in a pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under suitable conditions to form reduced derivatives, such as the corresponding alkane.
Substitution: Substitution reactions can occur at the pyrrolidine ring or the prop-2-yn-1-yl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alkanes or alcohols.
Aplicaciones Científicas De Investigación
3-(Prop-2-yn-1-yl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3-(Prop-2-yn-1-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
- 3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid hydrochloride
- N-(Prop-2-yn-1-yl)pyrrolidine-2-carboxamide
Comparison: 3-(Prop-2-yn-1-yl)pyrrolidine-1-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group at the 1-position of the pyrrolidine ring. This structural feature distinguishes it from similar compounds and may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
3-prop-2-ynylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C8H12N2O/c1-2-3-7-4-5-10(6-7)8(9)11/h1,7H,3-6H2,(H2,9,11) |
Clave InChI |
QINPYGZSZKPYTA-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1CCN(C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


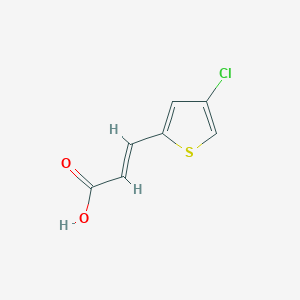
![3-oxo-2H,3H,4H-pyrido[4,3-b][1,4]oxazine-7-carboxylicacidhydrochloride](/img/structure/B13602816.png)
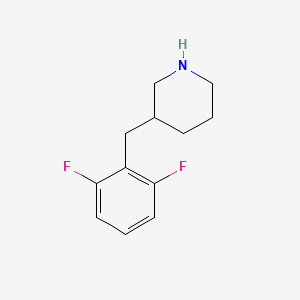

![2-[2-(5-Chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13602840.png)
